4-benzyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-benzyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3S/c1-2-31-23-10-6-9-21-16-24(32-25(21)23)22-17-33-27(28-22)29-26(30)20-13-11-19(12-14-20)15-18-7-4-3-5-8-18/h3-14,16-17H,2,15H2,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRUWHUJCRAFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-Ethoxybenzofuran
Method A: Cyclocondensation of Ethoxy-Substituted Phenols
2-Hydroxy-4-ethoxybenzaldehyde undergoes cyclization with α-haloketones in acidic media:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Catalyst | H2SO4 (0.5 eq) |
| Temperature | 80°C, 6 h |
| Yield | 68-72% |
Mechanistic Insight : Acid-catalyzed keto-enol tautomerization facilitates cyclization through intramolecular nucleophilic attack.
Thiazole Ring Formation
Method B: Hantzsch Thiazole Synthesis
Condensation of 7-ethoxybenzofuran-2-carbonyl chloride with thioamide precursors:
$$ \text{R-C(=O)Cl} + \text{NH}2\text{C(=S)NH}2 \xrightarrow{\text{Et}_3\text{N}} \text{Thiazole Intermediate} $$
Optimized Parameters
- Stoichiometry: 1:1.2 (Carbonyl chloride:Thiourea)
- Base: Triethylamine (2.5 eq)
- Solvent: Dry THF
- Reaction Time: 12 h at 0°C → 24 h at RT
Final Coupling Strategies
Amide Bond Formation
Method C: Carbodiimide-Mediated Coupling
Reaction of 4-benzylbenzoyl chloride with thiazole-2-amine:
$$ \text{Ar-COCl} + \text{Thiazole-NH}_2 \xrightarrow{\text{DCC, DMAP}} \text{Target Compound} $$
Comparative Coupling Efficiency
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCC | DCM | 0→25 | 78 | 95.2 |
| EDCl/HOBt | DMF | 25 | 82 | 97.1 |
| HATU | ACN | -10→5 | 85 | 98.4 |
Critical Note : Steric hindrance from the 4-benzyl group necessitates high-activation coupling agents.
Integrated Synthetic Pathways
Convergent Synthesis Approach
Step 1 : 7-Ethoxybenzofuran-2-carbonyl chloride preparation (Method A)
Step 2 : Thiazole ring construction via Hantzsch synthesis (Method B)
Step 3 : Amide coupling with 4-benzylbenzoyl chloride (Method C)
Overall Yield : 42% (Three Steps)
Purity : ≥98% by RP-HPLC (C18, 254 nm)
One-Pot Variant
Recent advances enable sequential reactions without intermediate isolation:
- In Situ Diazotization : Polymer-supported nitrite reagents for safer handling
- Tandem Cyclization-Coupling : Palladium-mediated C-C bond formation
Advantages :
- 23% reduction in reaction time
- 15% improvement in yield vs. stepwise approach
Characterization and Quality Control
Spectroscopic Validation
Key Spectral Signatures :
Crystallographic Analysis
Single-crystal X-ray diffraction confirms:
- Dihedral angle between benzofuran and thiazole: 38.7°
- Hydrogen bonding network stabilizes amide conformation
Industrial-Scale Considerations
Process Optimization Challenges
Green Chemistry Metrics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| E-Factor | 18.7 | 9.2 |
| PMI (kg/kg) | 32.4 | 15.8 |
| Energy (kJ/mol) | 4800 | 2100 |
Chemical Reactions Analysis
Types of Reactions: 4-benzyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
- **
Biological Activity
The compound 4-benzyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide represents a novel class of benzamide derivatives with potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the reaction of benzylamine with various thiazole and benzofuran derivatives. The synthesis typically employs methods such as the base-catalyzed Claisen-Schmidt reaction, which is effective for creating chalcone derivatives that exhibit significant biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzamide derivatives, including those similar to This compound . The following key findings illustrate its efficacy:
- Cytotoxicity in Cancer Cell Lines :
- Mechanism of Action :
- Reactive Oxygen Species (ROS) Generation :
Other Pharmacological Activities
Beyond its anticancer properties, benzamide derivatives have shown promise in other therapeutic areas:
- Antiviral Activity :
- Antitubercular Activity :
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | <10 µM | Apoptosis via caspase activation |
| A549 | <10 µM | ROS generation | |
| PC-3 | <10 µM | Mitochondrial membrane disruption | |
| Antitubercular | Mycobacterium tuberculosis | 2.32 µM | Inhibition of cell wall synthesis |
| Antiviral | Various | TBD | TBD |
Case Studies
In a notable study involving related benzamide derivatives, researchers synthesized a series of compounds and evaluated their anticancer activities using SRB and ATP assays. Among these, several compounds exhibited IC50 values below 10 µM against multiple cancer cell lines, indicating strong potential for further development as therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 4-benzyl-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide. Research indicates that compounds containing the benzofuran structure exhibit significant cytotoxic effects on various cancer cell lines.
Case Study: Chalcone Derivatives
A series of chalcone derivatives synthesized from 1-(7-ethoxy-1-benzofuran-2-yl) ethanone demonstrated notable anticancer properties. These derivatives were characterized and evaluated for their efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Chalcone 1 | 15.3 | MCF-7 |
| Chalcone 2 | 10.5 | HeLa |
| Chalcone 3 | 8.9 | A549 |
Antimicrobial Properties
The compound's thiazole component has been associated with antimicrobial activity. Thiazoles are known for their ability to inhibit bacterial growth and have been studied for their potential as antibiotic agents.
Research Findings
In vitro studies revealed that derivatives of thiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of the benzofuran moiety enhances this activity, suggesting a synergistic effect.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Neuroprotective Effects
Another area of application is the neuroprotective potential of the compound. Research has indicated that compounds with similar structural characteristics can protect neuronal cells from oxidative stress and apoptosis.
Neuroprotective Mechanism
Studies suggest that the compound may exert neuroprotective effects through the modulation of signaling pathways involved in cell survival and apoptosis. The benzofuran moiety is particularly noted for its antioxidant properties, which could be beneficial in neurodegenerative diseases.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the benzamide, thiazole, and benzofuran moieties. These modifications influence molecular weight, hydrophobicity (logP), and hydrogen-bonding capacity.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Hydrophobicity : Ethoxy/methoxy groups () and naphthyl moieties () enhance logP, favoring membrane permeability but possibly reducing solubility.
- Bulkiness : The cyclohexyl sulfamoyl group in adds steric bulk, which may hinder binding in certain targets but improve metabolic stability.
Thiazole-Substituted Benzamides
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Exhibited 129.23% activity in growth modulation assays, suggesting methyl and phenoxy groups enhance efficacy .
- N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]benzamide derivatives (): Lower activity (119.09%) implies nitro groups may reduce potency despite electron-withdrawing effects .
Benzofuran-Linked Analogs
- 7-Ethoxy vs.
- 4-Fluorobenzamide vs. 4-Benzyl : Fluorine () may engage in dipole interactions, whereas the benzyl group (target) could enhance π-π stacking with hydrophobic pockets.
Computational Insights
- N-[4-(3-Oxo-3-{4-[3-(Trifluoromethyl)Phenyl]Piperazin-1-Yl}Propyl)-1,3-Thiazol-2-yl]Benzamide (): Demonstrated a glide score of -6.41 in CIITA-I binding, with hydrogen bonds at GLY423 and ARG615 . The target compound’s benzofuran may mimic such interactions via its ether oxygen and aromatic system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
